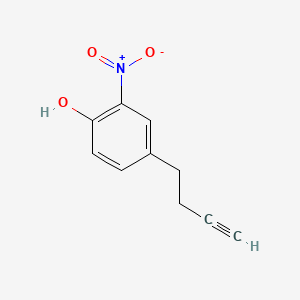
Fluoro(pyridin-4-yl)methanesulfonylfluoridehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoro(pyridin-4-yl)methanesulfonylfluoridehydrochloride is a chemical compound with the molecular formula C6H5F2NO2S·HCl. It is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom attached to a pyridine ring, along with a methanesulfonyl fluoride group and a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of fluoro(pyridin-4-yl)methanesulfonylfluoridehydrochloride may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
Fluoro(pyridin-4-yl)methanesulfonylfluoridehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The methanesulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyridines, while hydrolysis can produce sulfonic acids.
科学研究应用
Fluoro(pyridin-4-yl)methanesulfonylfluoridehydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its reactive fluorine atom.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
作用机制
The mechanism of action of fluoro(pyridin-4-yl)methanesulfonylfluoridehydrochloride involves its ability to interact with various molecular targets through its reactive fluorine atom. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting biological pathways and processes. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in biological studies or chemical transformations in synthetic chemistry.
相似化合物的比较
Fluoro(pyridin-4-yl)methanesulfonylfluoridehydrochloride can be compared with other fluorinated pyridines and sulfonyl fluorides. Similar compounds include:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Methanesulfonyl fluoride
属性
分子式 |
C6H6ClF2NO2S |
|---|---|
分子量 |
229.63 g/mol |
IUPAC 名称 |
fluoro(pyridin-4-yl)methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H5F2NO2S.ClH/c7-6(12(8,10)11)5-1-3-9-4-2-5;/h1-4,6H;1H |
InChI 键 |
AUSMNEMHBUYTMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C(F)S(=O)(=O)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



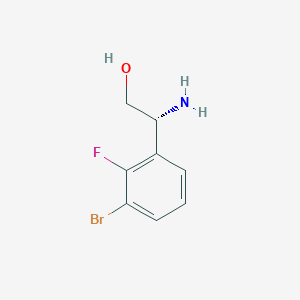
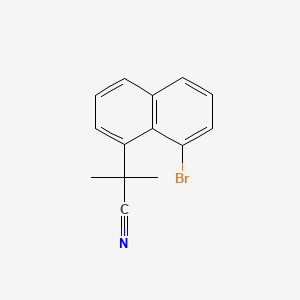
![[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B13561359.png)
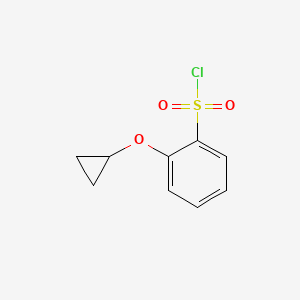

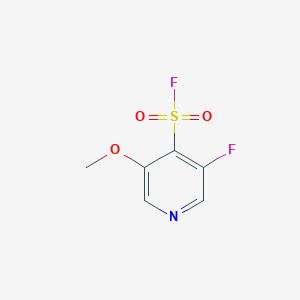
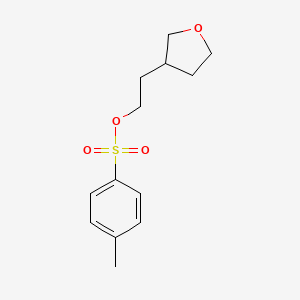
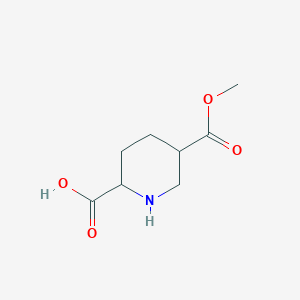
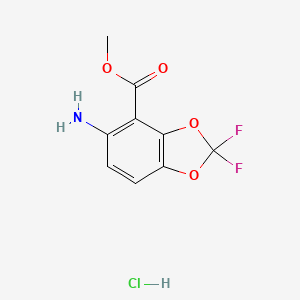
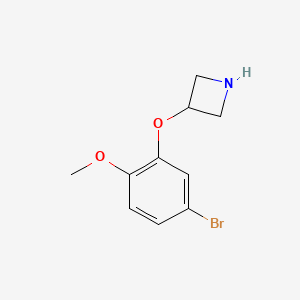
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylatehydrochloride](/img/structure/B13561394.png)
